An In-depth Technical Guide to the Chemical Properties of 4-Nitrobenzanilide
An In-depth Technical Guide to the Chemical Properties of 4-Nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzanilide is a nitro-substituted benzanilide derivative that serves as a versatile intermediate in organic synthesis. Its characteristic structure, featuring a nitro group at the para position of the aniline ring, imparts unique reactivity, making it a valuable precursor in the production of pharmaceuticals, agrochemicals, and dyes. The electron-withdrawing nature of the nitro group enhances the compound's utility in nucleophilic substitution reactions and allows for further functionalization, rendering it a key building block in the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-Nitrobenzanilide.
Chemical and Physical Properties
4-Nitrobenzanilide is a yellow crystalline solid. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][2][3] |
| Molecular Weight | 242.23 g/mol | [1][2][3][4] |
| CAS Number | 3393-96-2 | [3] |
| Melting Point | 202-204 °C | [4] |
| Boiling Point | 327 °C at 760 mmHg | [4] |
| Density | 1.344 g/cm³ | [4] |
| Flash Point | 151.5 °C | [4] |
| Solubility | Moderately soluble in ethanol and dimethyl sulfoxide (DMSO). Limited solubility in water. | |
| Refractive Index | 1.671 | [4] |
| LogP | 3.44330 | [4] |
Synthesis of 4-Nitrobenzanilide
A common method for the synthesis of 4-Nitrobenzanilide involves the acylation of 4-nitroaniline with benzoyl chloride. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of 4-Nitrobenzanilide
Materials:
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4-Nitroaniline
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Benzoyl chloride
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Pyridine
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Ethanol (for recrystallization)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitroaniline in dichloromethane. Cool the solution in an ice bath.
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Addition of Reagents: Slowly add pyridine to the stirred solution. Subsequently, add benzoyl chloride dropwise from the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0-5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄.
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Isolation and Purification:
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Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
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Recrystallize the crude 4-Nitrobenzanilide from hot ethanol to yield a pure crystalline solid.
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Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
Below is a DOT script visualizing the general workflow for the synthesis and purification of 4-Nitrobenzanilide.
Caption: Workflow for the synthesis and purification of 4-Nitrobenzanilide.
Spectroscopic Characterization
The identity and purity of synthesized 4-Nitrobenzanilide are typically confirmed using a combination of spectroscopic techniques.
FT-IR Spectroscopy
The FT-IR spectrum of 4-Nitrobenzanilide exhibits characteristic absorption bands corresponding to its functional groups. A notable feature is the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which typically appear around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. Other key peaks include the N-H stretch of the amide group (around 3300 cm⁻¹) and the C=O stretch of the amide carbonyl group (around 1660 cm⁻¹).
NMR Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the two benzene rings will appear as distinct multiplets in the downfield region (typically between 7.5 and 8.5 ppm). The amide proton (N-H) will appear as a singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide will be observed significantly downfield (around 165 ppm). The aromatic carbons will appear in the range of 120-150 ppm.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-Nitrobenzanilide, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (242.23 g/mol ).
The general workflow for the analytical characterization of 4-Nitrobenzanilide is depicted in the following diagram.
Caption: Workflow for the analytical characterization of 4-Nitrobenzanilide.
Reactivity and Applications
The chemical reactivity of 4-Nitrobenzanilide is largely dictated by the presence of the nitro group and the amide linkage.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a pathway to synthesize 4-aminobenzanilide derivatives. These amino compounds are valuable intermediates in the synthesis of various biologically active molecules.
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Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution reactions.
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Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 4-nitroaniline.
The versatile reactivity of 4-Nitrobenzanilide makes it a key starting material in the development of:
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Pharmaceuticals: It is a precursor for the synthesis of compounds with potential antimicrobial and kinase inhibitory activities.
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Agrochemicals: Used in the preparation of various pesticides and herbicides.
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Dyes and Pigments: Serves as an intermediate in the synthesis of azo dyes.
The following diagram illustrates the key reactive sites of 4-Nitrobenzanilide.
Caption: Key reactive sites and transformations of 4-Nitrobenzanilide.
Safety and Handling
4-Nitrobenzanilide is classified as an irritant, causing serious eye irritation.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. It should be handled in a well-ventilated area to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
4-Nitrobenzanilide is a fundamentally important chemical intermediate with a well-defined set of chemical and physical properties. Its synthesis is straightforward, and its characterization is readily achieved through standard analytical techniques. The reactivity of the nitro group and the amide linkage provides a versatile platform for the synthesis of a wide range of valuable downstream products, particularly in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of 4-Nitrobenzanilide for researchers and professionals engaged in chemical synthesis and drug development.
